Cas no 97588-26-6 ((3R,4R,4aR,6R,6aS,7S,8R,8aS,8bR,9R,9aS)-4,6,7,8a,8b,9a-hexahydroxy-3,6a,9-trimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate)

(3R,4R,4aR,6R,6aS,7S,8R,8aS,8bR,9R,9aS)-4,6,7,8a,8b,9a-hexahydroxy-3,6a,9-trimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate structure
97588-26-6 structure
Nome del prodotto:(3R,4R,4aR,6R,6aS,7S,8R,8aS,8bR,9R,9aS)-4,6,7,8a,8b,9a-hexahydroxy-3,6a,9-trimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate
Numero CAS:97588-26-6
MF:C25H35NO9
MW:493.546708345413
CID:1991534
PubChem ID:175709

(3R,4R,4aR,6R,6aS,7S,8R,8aS,8bR,9R,9aS)-4,6,7,8a,8b,9a-hexahydroxy-3,6a,9-trimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,4R,4aR,6R,6aS,7S,8R,8aS,8bR,9R,9aS)-4,6,7,8a,8b,9a-hexahydroxy-3,6a,9-trimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate
    • Ryanodol, 3-(1H-pyrrole-2-carboxylate), (9-alpha)-
    • 97588-26-6
    • 9-Epiryanodine
    • 9-epi-Ryanodine
    • Inchi: InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13-,15-,17-,18-,19+,20+,21-,22-,23-,24-,25-/m1/s1
    • Chiave InChI: JJSYXNQGLHBRRK-UXHWTGHCSA-N
    • Sorrisi: CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O

Proprietà calcolate

  • Massa esatta: 493.231
  • Massa monoisotopica: 493.231
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 4
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 173Ų
  • XLogP3: -0.5

Proprietà sperimentali

  • Densità: 1.55
  • Punto di ebollizione: 714.2°C at 760 mmHg
  • Punto di infiammabilità: 385.7°C
  • Indice di rifrazione: 1.685

(3R,4R,4aR,6R,6aS,7S,8R,8aS,8bR,9R,9aS)-4,6,7,8a,8b,9a-hexahydroxy-3,6a,9-trimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd